An In-Depth Technical Guide to Aceclofenac-d4: Physicochemical Properties and Bioanalytical Applications
An In-Depth Technical Guide to Aceclofenac-d4: Physicochemical Properties and Bioanalytical Applications
This guide provides a comprehensive overview of Aceclofenac-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of Aceclofenac-d4 and elucidates its critical role as an internal standard in modern bioanalytical methodologies. We will explore the rationale behind its use, present detailed experimental protocols, and offer expert insights to ensure the integrity and reproducibility of quantitative analyses.
Introduction: The Significance of Isotopic Labeling in Quantitative Bioanalysis
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS can be compromised by matrix effects and variations in instrument response. To counteract these variables, a stable isotope-labeled internal standard (SIL-IS) is employed.
Aceclofenac-d4 is the deuterated form of Aceclofenac, a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] By incorporating four deuterium atoms into the Aceclofenac molecule, we obtain a compound that is chemically identical to the parent drug but has a different mass. This mass difference is the cornerstone of its utility as an internal standard.
Why Deuterium?
The choice of deuterium for isotopic labeling is deliberate. Deuterium is a stable, non-radioactive isotope of hydrogen. Its incorporation into a molecule results in a minimal change in the physicochemical properties of the compound. Consequently, Aceclofenac-d4 co-elutes with Aceclofenac during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This co-elution and similar ionization behavior are crucial for compensating for any analytical variability, thereby ensuring the robustness and accuracy of the quantitative data.[2]
Physicochemical Properties of Aceclofenac-d4
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application. The key properties of Aceclofenac-d4 are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the unlabeled parent compound, Aceclofenac, and are expected to be very similar for the deuterated analog.
| Property | Value | Source |
| CAS Number | 2748492-20-6 | [3][4][5] |
| Molecular Formula | C₁₆H₉D₄Cl₂NO₄ | [3][4] |
| Molecular Weight | 358.21 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [5] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [3] |
| Storage | 2-8°C Refrigerator | [4] |
| Melting Point (of Aceclofenac) | 149-153°C | [6][7][8] |
| Boiling Point (Predicted, of Aceclofenac) | 486.0 ± 45.0 °C | [6][7] |
The deuteration of Aceclofenac involves replacing four hydrogen atoms with deuterium on the phenyl ring, as depicted in the structural relationship diagram below.
Caption: Relationship between Aceclofenac and its deuterated analog.
The Role of Aceclofenac-d4 in a Self-Validating Analytical System
The use of a SIL-IS like Aceclofenac-d4 is a cornerstone of building a trustworthy and self-validating analytical method. The underlying principle is that the SIL-IS will behave identically to the analyte of interest (Aceclofenac) throughout the entire analytical process, from sample preparation to detection.
Expert Insight: The co-elution of the analyte and the SIL-IS is a critical checkpoint. Any shift in retention time for one but not the other can indicate a chromatographic problem. Similarly, a consistent ratio of their peak areas across the calibration curve provides confidence in the method's linearity and accuracy.
The following diagram illustrates a typical workflow for the quantitative analysis of Aceclofenac in a biological matrix using Aceclofenac-d4 as an internal standard.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Experimental Protocol: Preparation of Calibration Standards and Quality Controls
The following protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples for the quantification of Aceclofenac in human plasma.
Materials:
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Aceclofenac reference standard
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Aceclofenac-d4 internal standard
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Human plasma (with appropriate anticoagulant)
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Acetonitrile (ACN), HPLC grade
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Methanol, HPLC grade
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DMSO, analytical grade
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Calibrated pipettes and sterile tubes
Step-by-Step Methodology:
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Preparation of Stock Solutions (1 mg/mL):
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Accurately weigh approximately 10 mg of Aceclofenac and Aceclofenac-d4 into separate volumetric flasks.
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Dissolve in a minimal amount of DMSO and then bring to the final volume with methanol to create 1 mg/mL stock solutions.
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Rationale: DMSO is used for initial dissolution due to its strong solvating power for many organic compounds. Methanol is a suitable diluent for subsequent steps and is compatible with reversed-phase chromatography.
-
-
Preparation of Working Solutions:
-
Prepare a series of intermediate stock solutions of Aceclofenac by serial dilution of the 1 mg/mL stock solution with 50:50 (v/v) ACN:water. These will be used to spike the plasma for the CC standards.
-
Prepare a working solution of Aceclofenac-d4 at a concentration of 1 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) ACN:water.
-
Rationale: Using a mixture of organic solvent and water for dilutions ensures miscibility with the aqueous biological matrix.
-
-
Preparation of CC and QC Samples:
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Spike the human plasma with the appropriate Aceclofenac working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
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Rationale: Preparing standards in the same biological matrix as the unknown samples is crucial to mimic the matrix effects and ensure accurate quantification.
-
-
Sample Extraction (Protein Precipitation):
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To 100 µL of each CC, QC, and unknown sample, add 20 µL of the 1 µg/mL Aceclofenac-d4 working solution and vortex briefly.
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Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
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Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
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Rationale: Protein precipitation is a rapid and effective method for sample clean-up. Ice-cold acetonitrile enhances the precipitation efficiency. The addition of the internal standard at the beginning of the extraction process ensures that it undergoes the same potential losses as the analyte, thus providing accurate correction.
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Conclusion
Aceclofenac-d4 is an indispensable tool for the accurate and precise quantification of Aceclofenac in complex biological matrices. Its physicochemical properties, being nearly identical to the parent drug, make it an ideal internal standard for LC-MS based bioanalysis. By understanding the principles behind its use and adhering to rigorous experimental protocols, researchers can generate high-quality, reliable data that is essential for drug development and clinical studies. The self-validating nature of methods employing stable isotope-labeled internal standards provides a high degree of confidence in the final reported concentrations.
References
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CAS No : 2748492-20-6 | Product Name : Aceclofenac-d4 | Pharmaffiliates. [Link]
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Aceclofenac-d4 | C16H13Cl2NO4 | CID 119025568 - PubChem. [Link]
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Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem - NIH. [Link]
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A Review on validated analytical methods for Aceclofenac - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Aceclofenac - Wikipedia. [Link]
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Aceclofenac-D4 - Veeprho. [Link]
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(PDF) Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets - ResearchGate. [Link]
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(PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACECLOFENAC IN PHARMACEUTICAL DOSAGE DORM BY UV SPECTROSCOPY TECHNIQUE - ResearchGate. [Link]
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Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations. [Link]
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Press-Coated Aceclofenac Tablets for Pulsatile Drug Delivery: Formulation and In Vitro Evaluations - PMC - PubMed Central. [Link]
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